molecular formula C19H19NO4 B8503672 2-Benzyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate

2-Benzyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate

Cat. No. B8503672
M. Wt: 325.4 g/mol
InChI Key: VYRVYMQFTFZGMD-UHFFFAOYSA-N
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Patent
US08575193B2

Procedure details

A mixture of 14.2 g 2-benzyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate, 50 ml THF and 32 ml of a 2M aqueous LION solution is stirred at ambient temperature overnight. The reaction mixture is added to 50 g of ice and the pH as adjusted to 2. The organic phase is separated, dried, and evaporated. 13.59 g of a colorless solid are obtained.
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([O:13]C)=[O:12])=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16]>C1COCC1>[CH2:18]([O:17][C:15]([N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[C:7]([C:11]([OH:13])=[O:12])[CH:6]=2)[CH2:1]1)=[O:16])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C1N(CCC2=CC(=CC=C12)C(=O)OC)C(=O)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC=C(C=C2CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.59 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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